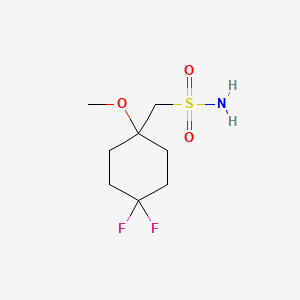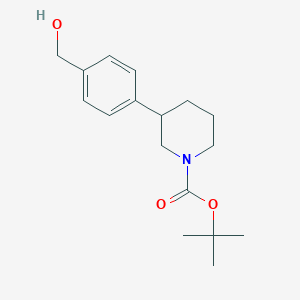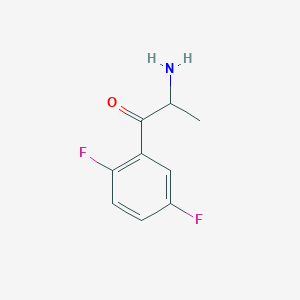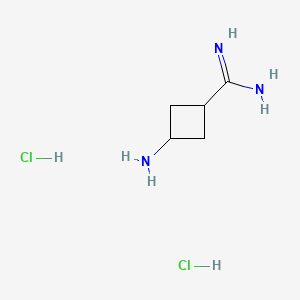
(1r,3r)-3-Aminocyclobutane-1-carboximidamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,3r)-3-Aminocyclobutane-1-carboximidamide dihydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique cyclobutane ring structure, which imparts specific chemical properties and reactivity.
Méthodes De Préparation
The synthesis of (1r,3r)-3-Aminocyclobutane-1-carboximidamide dihydrochloride typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions, followed by the introduction of the aminocyclobutane moiety. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
(1r,3r)-3-Aminocyclobutane-1-carboximidamide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used in studies related to enzyme inhibition and protein interactions. In medicine, it has potential therapeutic applications due to its unique structure and reactivity. Industrially, it can be utilized in the production of specialized chemicals and materials .
Mécanisme D'action
The mechanism of action of (1r,3r)-3-Aminocyclobutane-1-carboximidamide dihydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
(1r,3r)-3-Aminocyclobutane-1-carboximidamide dihydrochloride can be compared with other similar compounds, such as (1r,3r)-3-hydroxycyclopentanemethanol and (1r,3r)-2-methylene-1,3-dithiolane 1,3-dioxide. These compounds share structural similarities but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific cyclobutane ring and the presence of the carboximidamide group, which imparts distinct chemical behavior .
Propriétés
Formule moléculaire |
C5H13Cl2N3 |
|---|---|
Poids moléculaire |
186.08 g/mol |
Nom IUPAC |
3-aminocyclobutane-1-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C5H11N3.2ClH/c6-4-1-3(2-4)5(7)8;;/h3-4H,1-2,6H2,(H3,7,8);2*1H |
Clé InChI |
SITLLMDOPHHLSP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1N)C(=N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


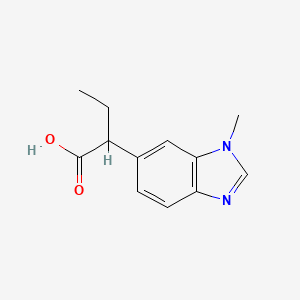

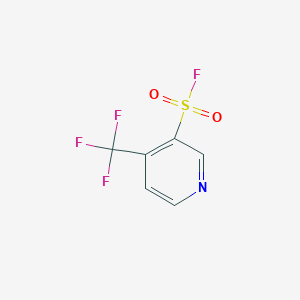
![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B13520592.png)
![tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate](/img/structure/B13520600.png)
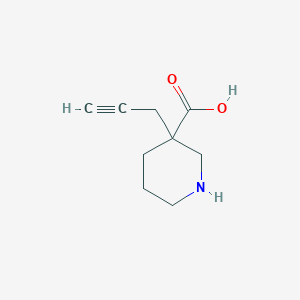
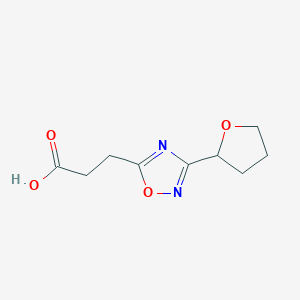
![1-propyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13520616.png)
